N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound features a benzimidazole core linked via an ethyl group to a benzamide scaffold substituted with a 5-methyl-1,2,3,4-tetrazole moiety. The benzimidazole ring contributes aromaticity and hydrogen-bonding capabilities, while the tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in biological systems . The synthetic route for analogous compounds involves multi-step reactions, including condensation of 5-methyl-1,2-phenylenediamine with carbonyl derivatives, hydrazide formation, and subsequent cyclization or substitution to introduce heterocyclic groups .
Properties
Molecular Formula |
C18H17N7O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N7O/c1-12-22-23-24-25(12)14-8-6-13(7-9-14)18(26)19-11-10-17-20-15-4-2-3-5-16(15)21-17/h2-9H,10-11H2,1H3,(H,19,26)(H,20,21) |
InChI Key |
DOHHUQHQOKUNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. Two primary methods are documented:
Method A: Acid-Catalyzed Cyclization
Method B: N-Arylamidoxime Cyclization
Comparative Data:
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| A | o-Phenylenediamine + glycolic acid | HCl, reflux | 78 | |
| B | N-Arylamidoxime + AcCl | PhCl, 132°C, DBU | 92 |
Preparation of 4-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid
Tetrazole Synthesis via [3+2] Cycloaddition
The 5-methyltetrazole group is formed via Huisgen cycloaddition between nitriles and sodium azide:
Method C: ZnBr2-Catalyzed Microwave Synthesis
Method D: Bi(NO3)3-Mediated Three-Component Reaction
Comparative Data:
Amide Coupling Strategies
Activation of Benzoic Acid
The carboxylic acid is activated as an acyl chloride or using coupling reagents:
Method E: Schotten-Baumann Reaction
Method F: EDCl/HOBt-Mediated Coupling
-
Conditions : EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, RT, 12 h.
-
Yield : 82–88%.
Comparative Data:
Integrated Synthetic Pathways
Optimal Route (Combining Methods B, C, and F)
-
Benzimidazole-Ethylamine : Synthesized via N-arylamidoxime cyclization (Method B, 92% yield).
-
4-(5-Methyltetrazol-1-yl)Benzoic Acid : Prepared via ZnBr2-catalyzed cycloaddition (Method C, 94% yield).
-
Amide Coupling : EDCl/HOBt-mediated reaction (Method F, 85% yield).
-
Total Yield : 92% × 94% × 85% ≈ 74% .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the benzimidazole and tetrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism by which N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins, while the tetrazole ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional distinctions between the target compound and related derivatives:
Functional Group Analysis
- Benzimidazole vs. Indole: The benzimidazole in the target compound provides dual hydrogen-bond donor/acceptor sites (NH and aromatic N), whereas indole () offers a single NH group but greater π-electron density, favoring interactions with hydrophobic pockets .
- Tetrazole vs. Triazole : The 5-methyl-tetrazole in the target compound is more acidic (pKa ~4.9) than triazoles, enhancing solubility in physiological pH and mimicking carboxylate groups in enzyme active sites . Triazoles (e.g., in 9a-9e) may exhibit stronger metal-coordination properties .
Research Findings and Pharmacological Insights
Molecular Docking and Binding Modes
- Compounds with tetrazole/triazole moieties (e.g., 9c in ) exhibit docking poses that suggest hydrogen bonding with catalytic residues in enzymes like α-glucosidase or COX-2 . The target’s methyl-tetrazole may occupy similar binding pockets but with altered steric interactions.
- Benzimidazole derivatives with chloro substituents () show enhanced binding to hydrophobic enzyme regions, a feature the target compound may lack due to its polar tetrazole group .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article presents a detailed review of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
The molecular formula indicates a complex arrangement that contributes to its biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole and tetraazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant strains . The presence of bulky hydrophobic groups in the structure enhances the antimicrobial efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of benzimidazole derivatives. For example, complexes formed with benzimidazole have been reported to sensitize melanoma cells to radiation therapy without affecting normal cells. This sensitization is attributed to the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Formation of ROS : Inducing oxidative stress in target cells.
- DNA Damage : Causing strand breaks that trigger cellular apoptosis.
- Cell Cycle Arrest : Modulating cell cycle proteins such as p53 and p21 .
Case Studies
A notable case study involved testing a related compound on breast cancer cell lines (T-47D and MCF-7). The compound demonstrated an IC50 value of 5.2 μM against MDA-MB-231 cells, indicating potent cytotoxicity . Another study highlighted the effectiveness of similar derivatives against trypanosomal parasites, showing a dose-dependent inhibitory effect on epimastigotes and trypomastigotes .
Table 1: Biological Activity Summary
Q & A
Q. Characterization :
- NMR spectroscopy : H and C NMR confirm substituent integration and chemical environment (e.g., benzimidazole NH at δ 12.5–13.5 ppm, tetrazole CH at δ 2.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated vs. observed) .
- Elemental analysis : Ensures purity by matching experimental and theoretical C/H/N/S percentages .
How are biological activities (e.g., antimicrobial, anticancer) systematically evaluated for this compound?
Basic Research Focus
In vitro assays are conducted to screen for biological potential:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values reported .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, with comparison to reference drugs like doxorubicin .
- Follow-up studies : In vivo toxicity in rodent models and pharmacokinetic profiling (e.g., bioavailability, metabolic stability) .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Advanced Research Focus
SAR strategies involve systematic structural modifications:
- Substituent variation : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (e.g., -OCH) groups on the benzamide or tetrazole rings to modulate electronic effects and binding affinity .
- Scaffold hybridization : Replace the tetrazole with other heterocycles (e.g., triazoles, oxadiazoles) to enhance metabolic stability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like enzymes (e.g., DHFR, topoisomerase II) and guides rational design .
How can conflicting data in spectral or bioassay results be resolved?
Advanced Research Focus
Contradictions arise from impurities, solvent effects, or assay variability. Mitigation approaches include:
- Comparative analysis : Replicate synthesis using alternative routes (e.g., microwave-assisted vs. conventional heating) to confirm spectral consistency .
- Advanced spectroscopy : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals; X-ray crystallography provides definitive stereochemical data .
- Bioassay validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and statistical validation (e.g., ANOVA) to verify activity trends .
What methodologies predict and exploit the compound’s chemical reactivity for derivatization?
Advanced Research Focus
Reactivity is guided by functional groups:
- Amide bond stability : Hydrolysis under acidic/basic conditions generates carboxylic acid intermediates for further coupling .
- Tetrazole ring modifications : Alkylation at the N1 position or coordination with metal ions (e.g., Zn) alters electronic properties .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for bioconjugation .
How are molecular targets identified for this compound in mechanistic studies?
Advanced Research Focus
Target identification involves:
- Biochemical assays : Enzyme inhibition screens (e.g., kinase panels, proteases) to pinpoint activity .
- Cellular thermal shift assay (CETSA) : Detects target engagement by measuring protein stability shifts upon compound binding .
- Proteomics : SILAC (stable isotope labeling by amino acids) identifies differentially expressed proteins in treated vs. untreated cells .
What crystallization strategies resolve the compound’s 3D structure?
Advanced Research Focus
Single-crystal X-ray diffraction requires:
- Solvent optimization : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) .
- Hydrogen-bond analysis : Intermolecular interactions (e.g., N–H···N benzimidazole dimers) stabilize crystal packing .
- Data refinement : SHELX software resolves thermal displacement parameters and validates bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
